An In-Depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine
CAS Number: 116355-18-1
This technical guide provides a comprehensive overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
6-Bromo-7-methylimidazo[1,2-a]pyridine is a solid, light beige powder at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116355-18-1 | |
| Molecular Formula | C8H7BrN2 | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Light beige powder | |
| Storage Temperature | 2-8°C | |
| InChI Key | TYDYYXQQGZNATK-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC2=NC=CN2C=C1Br |
Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through the cyclization of an appropriate aminopyridine derivative. A general and adaptable method involves the reaction of 2-amino-5-bromo-4-methylpyridine with a suitable reagent that provides the second ring of the imidazopyridine core.
Experimental Protocol: Synthesis from 2-amino-5-bromo-4-methylpyridine
A common synthetic route for imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine, the starting material would be 2-amino-5-bromo-4-methylpyridine. A plausible synthetic approach is detailed below, adapted from general methods for the synthesis of related compounds.
Materials:
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2-amino-5-bromo-4-methylpyridine
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Chloroacetaldehyde (40% aqueous solution)
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Base (e.g., sodium bicarbonate, triethylamine)
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Solvent (e.g., ethanol, water)
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Ethyl acetate
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Anhydrous sodium sulfate
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Water
Procedure:
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To a reaction flask, add 2-amino-5-bromo-4-methylpyridine and a suitable solvent such as ethanol or water.
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Add a base, such as sodium bicarbonate or triethylamine, to the mixture.
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Slowly add a 40% aqueous solution of chloroacetaldehyde to the reaction mixture.
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Stir the mixture at a temperature between 25°C and 55°C for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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To the residue, add water and ethyl acetate for extraction.
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Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
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Combine all organic layers and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude 6-Bromo-7-methylimidazo[1,2-a]pyridine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure compound.
This protocol is based on a general method described for the synthesis of 6-bromoimidazo[1,2-a]pyridine. The specific quantities of reagents and reaction conditions may need to be optimized for the synthesis of the 7-methyl substituted analog.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Induction of Apoptosis:
Apoptosis is a natural and essential process of programmed cell death that plays a crucial role in development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines.
The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, the compound can cause the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Some imidazo[1,2-a]pyridines have been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP) are common indicators of apoptosis induced by this class of compounds. Some studies have also implicated the tumor suppressor protein p53 in the apoptotic response to certain imidazo[1,2-a]pyridines.
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Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Quantitative Data
While specific quantitative biological data for 6-Bromo-7-methylimidazo[1,2-a]pyridine is limited, the following table presents a summary of the antiproliferative activities of some structurally related imidazo[1,2-a]pyridine derivatives against various cancer cell lines to provide a context for its potential efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative 1 | HT-29 (Colon) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 2 | Caco-2 (Colon) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 3 | A549 (Lung) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 4 | MCF-7 (Breast) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 5 | HeLa (Cervical) | Data not available |
Note: The table above is a template. Specific IC50 values for 6-Bromo-7-methylimidazo[1,2-a]pyridine are not currently available in the cited literature. The development of such data through future experimental work is crucial for a definitive assessment of its anticancer potential.
Conclusion
6-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound with a chemical scaffold known to possess significant biological activities. Based on the extensive research on related imidazo[1,2-a]pyridine derivatives, this compound holds promise as a subject for further investigation, particularly in the field of oncology. Its potential to inhibit critical cancer-related signaling pathways like the PI3K/AKT/mTOR pathway and to induce apoptosis warrants dedicated studies to elucidate its specific mechanism of action and to quantify its biological effects. The synthetic protocol outlined in this guide provides a foundation for the preparation of this compound for such future research endeavors.
